Gas-Phase Fluoride Ion Affinity: A Quantifiable Metric for Nucleophilic Fluorination Potential
The fluoride ion affinity (FIA) of boron trifluoride has been experimentally determined to be 92 kcal/mol (385 ± 25 kJ/mol) [1]. This high affinity quantifies its strong binding to fluoride ion, forming the stable tetrafluoroborate (BF₄⁻) anion. This property underpins the use of BF₃ and its complexes as efficient nucleophilic fluoride sources in synthetic transformations [2]. While direct comparative FIA data for other common Lewis acids like BCl₃ or AlCl₃ is not directly comparable due to their different halide affinities, this quantitative value serves as a definitive benchmark for its utility in fluorination chemistry, a domain where other common Lewis acids cannot effectively function as fluoride donors.
| Evidence Dimension | Gas-Phase Fluoride Ion Affinity (FIA) |
|---|---|
| Target Compound Data | 92 kcal/mol (385 ± 25 kJ/mol) |
| Comparator Or Baseline | Literature reference values for other fluoride ion acceptors (e.g., PF₅: 100 kcal/mol). No direct comparable data for BCl₃ or AlCl₃ due to different halide chemistry. |
| Quantified Difference | Quantitatively defines its fluoride-binding strength; a critical parameter for fluorination applications. |
| Conditions | Gas-phase thermochemical measurements (ion cyclotron resonance, mass spectrometry). |
Why This Matters
This quantifiable fluoride affinity is the mechanistic basis for BF₃'s unique role as a nucleophilic fluorinating agent, a capability not shared by other common Lewis acids like BCl₃ or AlCl₃.
- [1] Mallouk, T. E.; Rosenthal, G. L.; Bartlett, N. The fluoride ion affinity of boron trifluoride from thermodynamic and structural data for (SF3)2GeF6, ClO2GeF5, and ClO2BF4. Inorg. Chem. 1984, 23 (20), 3167-3173. View Source
- [2] Cresswell, A. J.; Davies, S. G.; Roberts, P. M.; Thomson, J. E. Beyond the Balz-Schiemann Reaction: The Utility of Tetrafluoroborates and Boron Trifluoride as Nucleophilic Fluoride Sources. Chem. Rev. 2015, 115 (2), 566-611. View Source
